1-Benzylazetidine-2-carbohydrazide
Overview
Description
1-Benzylazetidine-2-carbohydrazide is a heterocyclic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol It is a four-membered ring structure containing nitrogen, making it part of the azetidine family
Scientific Research Applications
1-Benzylazetidine-2-carbohydrazide has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of benzylamine with azetidin-2-one, followed by hydrazinolysis. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazetidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-Benzylazetidine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazide group is crucial for its reactivity, allowing it to form stable complexes with metal ions or other biomolecules .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
1-Benzylazetidine: Lacks the carbohydrazide group.
2-Azetidinone: Contains a carbonyl group instead of a hydrazide.
Uniqueness: 1-Benzylazetidine-2-carbohydrazide is unique due to its combination of a benzyl group and a carbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not fulfill .
Properties
IUPAC Name |
1-benzylazetidine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)10-6-7-14(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHAKWPXUJSAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618786 | |
Record name | 1-Benzylazetidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60169-37-1 | |
Record name | 1-Benzylazetidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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